molecular formula C6H13NO B12953047 (1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine

(1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine

Cat. No.: B12953047
M. Wt: 115.17 g/mol
InChI Key: NSUHDXDXMDDKGW-NTSWFWBYSA-N
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Description

(1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine is a chiral cyclobutane derivative characterized by a methoxymethyl substituent at the 2-position and an amine group at the 1-position of the cyclobutane ring. It is commonly available as a hydrochloride salt (CAS: 1909287-01-9) with a molecular formula of C₆H₁₄ClNO and a molecular weight of 151.63 g/mol . The compound is synthesized with high purity (97%) and exists as a solid under standard conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine

InChI

InChI=1S/C6H13NO/c1-8-4-5-2-3-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6+/m0/s1

InChI Key

NSUHDXDXMDDKGW-NTSWFWBYSA-N

Isomeric SMILES

COC[C@@H]1CC[C@H]1N

Canonical SMILES

COCC1CCC1N

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine typically involves:

  • Construction of the cyclobutane ring with controlled stereochemistry.
  • Introduction of the methoxymethyl substituent at the 2-position.
  • Installation or preservation of the primary amine at the 1-position.
  • Conversion to the hydrochloride salt for enhanced stability and solubility.

The synthetic routes often employ multi-step sequences with stereochemical control achieved via chiral auxiliaries, selective functional group transformations, or enzymatic methods.

Key Synthetic Routes

Cyclobutane Ring Formation
  • Cyclization of Precursors: The cyclobutane ring is commonly formed by intramolecular cyclization of suitably functionalized precursors under controlled conditions. For example, cyclization reactions may be promoted by strong bases or acids, or via photochemical or metal-catalyzed methods to ensure ring closure with stereochemical fidelity.

  • Carbenoid Insertion: In some advanced methods, carbenoid intermediates generated from zinc reagents and iodine in tetrahydrofuran at low temperatures (e.g., -78 °C) are used to form cyclopropane intermediates, which can be elaborated to cyclobutanes through ring expansion or further functionalization.

Introduction of the Methoxymethyl Group
  • The methoxymethyl substituent is introduced either by alkylation of a cyclobutylamine intermediate with methoxymethyl chloride or by using protected methoxymethyl precursors during ring formation.

  • Alkylation reactions are typically conducted under basic conditions to promote nucleophilic substitution at the amine or adjacent carbon centers, with stereochemical outcomes influenced by the ring strain and substituent orientation.

Amination and Stereochemical Control
  • The primary amine group is introduced or preserved through reductive amination, nucleophilic substitution, or by using amine-containing starting materials.

  • Chiral auxiliaries or catalysts are employed to ensure the (1R,2R) stereochemistry, often confirmed by enzymatic hydroxylation studies or stereospecific transformations.

  • Enzymatic hydroxylation using engineered P450 BM3 variants has been reported to selectively hydroxylate cyclobutylamine derivatives, providing insight into stereochemical preferences and enabling stereoselective synthesis routes.

Representative Synthetic Procedure (Literature-Based)

Step Description Conditions Notes
1 Preparation of cyclobutyl precursor Intramolecular cyclization under basic or acidic conditions Control of stereochemistry critical
2 Alkylation with methoxymethyl chloride Basic medium, e.g., NaH or K2CO3 Introduces methoxymethyl substituent
3 Amination or deprotection Reductive amination or nucleophilic substitution Maintains primary amine functionality
4 Conversion to hydrochloride salt Treatment with HCl in suitable solvent Enhances solubility and stability

Detailed Research Findings and Analysis

Stereochemical Influence on Reactivity

  • The (1R,2R) configuration affects regioselectivity and reaction rates in alkylation and enzymatic hydroxylation reactions. For example, the (1S,2S) isomer shows different hydroxylation patterns compared to (1R,2R), indicating the importance of stereochemistry in synthetic planning.

Enzymatic Hydroxylation Studies

Enzyme Variant Major Product Selectivity (%) Conversion (%) Reference
KU3/AP/SW cis-1,2 91 91
RT2/AW trans-1,3 68 85
  • These studies demonstrate the potential for biocatalytic steps in the preparation or modification of cyclobutylamine derivatives, offering stereoselective functionalization routes.

Stability and Hydrolysis

  • The methoxy group can undergo hydrolysis under acidic or basic conditions, which must be controlled during synthesis and purification to avoid degradation.

  • The hydrochloride salt form improves aqueous solubility (up to 50 mg/mL), facilitating handling and biological testing.

Comparative Summary of Preparation Methods

Aspect Description References
Cyclobutane ring formation Intramolecular cyclization, carbenoid insertion, or photochemical methods
Methoxymethyl group addition Alkylation with methoxymethyl chloride under basic conditions
Amination Reductive amination or nucleophilic substitution, preserving stereochemistry
Stereochemical control Use of chiral auxiliaries, enzymatic hydroxylation, and selective catalysts
Salt formation Conversion to hydrochloride salt for stability and solubility
Enzymatic modification P450 BM3 variants for selective hydroxylation, influencing stereochemical outcomes

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the cyclobutane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential :
Research indicates that (1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine may serve as a lead compound for the development of new pharmacological agents targeting specific receptors or pathways. Its structural uniqueness allows for the exploration of novel therapeutic applications, particularly in treating neurological disorders due to its interaction with neurotransmitter systems.

Binding Studies :
Initial studies have suggested that this compound may interact with various neurotransmitter receptors or enzymes involved in signaling pathways. Understanding these interactions is crucial for elucidating its pharmacodynamics and therapeutic potential.

Synthetic Applications

Building Block in Organic Synthesis :
The compound's distinct chemical properties make it a valuable building block in synthetic organic chemistry. It can be used to explore new reaction pathways or as a precursor for synthesizing more complex molecules. This versatility is essential for developing new compounds with enhanced biological activity.

Interaction with Metabotropic Glutamate Receptors

Research has focused on the interaction of this compound with metabotropic glutamate receptors, which are critical in modulating synaptic transmission and plasticity. The compound's ability to bind to these receptors suggests potential applications in treating conditions like anxiety and depression .

Neuropharmacological Studies

Studies have demonstrated that derivatives of this compound exhibit varying degrees of activity at different receptor sites. This variability highlights the importance of stereochemistry in determining biological effects and underscores the need for further investigation into its pharmacological profiles .

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and activity. Detailed studies on its molecular pathways are ongoing to understand its full potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereoisomers

Table 1: Key Structural Analogues
Compound Name CAS/ID Structure Key Features
(1R,2S)-2-(Methoxymethyl)cyclobutan-1-amine hydrochloride 1820583-44-5 Stereoisomer (1R,2S) Differing stereochemistry at C2; impacts binding affinity .
rac-(1R,2R)-2-(Difluoromethyl)cyclobutan-1-amine hydrochloride N/A Difluoromethyl substituent Enhanced lipophilicity due to fluorine atoms; potential for improved CNS penetration .
(1R,2R)-N,N-Dibenzyl-2-(3-phenylpropyl)cyclobutan-1-amine (7a) N/A Benzyl and phenylpropyl groups Bulky substituents increase steric hindrance; used in hydroamination studies (78-80% yield) .
rac-(1R,2R)-2-(Methoxymethyl)cyclopropan-1-amine hydrochloride 2088415-17-0 Cyclopropane ring Smaller ring size (higher ring strain); altered reactivity in ring-opening reactions .

Key Observations :

  • Stereoisomerism: The (1R,2S) isomer (CAS: 1820583-44-5) demonstrates how minor stereochemical changes can drastically alter physicochemical properties and biological interactions .
  • Substituent Effects : Bulky groups (e.g., benzyl in 7a ) reduce reaction yields but enhance enantioselectivity in catalytic processes (e.g., CuH-catalyzed hydroamination) . Fluorinated derivatives (e.g., difluoromethyl) improve metabolic stability in drug design .
  • Ring Size : Cyclopropane analogues exhibit higher ring strain, making them more reactive in ring-opening reactions compared to cyclobutane derivatives .

Key Observations :

  • Catalytic Hydroamination : CuH-catalyzed methods achieve high enantiomeric excess (>99.5% er) and diastereomeric ratios (20:1 dr) for N-substituted cyclobutane amines .
  • Purity Challenges : The target compound’s synthesis is less documented, but commercial samples confirm high purity (97%), suggesting optimized purification protocols (e.g., column chromatography) .
Table 3: Property Comparison
Compound Molecular Weight (g/mol) Physical Form Notable Properties
(1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine hydrochloride 151.63 Solid High solubility in polar solvents due to HCl salt .
(1R,2R)-N,N-Dibenzyl-2-(3-phenylpropyl)cyclobutan-1-amine (7a) 381.55 Colorless oil Lipophilic nature; suitable for hydrophobic matrices .
(1R,2S)-2-(Methoxymethyl)cyclobutan-1-amine hydrochloride 151.63 Solid Similar MW but distinct stereochemistry affects receptor binding .
2-(2-Chlorophenyl)cyclobutan-1-amine 181.66 Not specified Aromatic substituent enhances π-π interactions in drug targets .

Key Observations :

  • Salt Forms : Hydrochloride salts (e.g., target compound) enhance solubility, critical for bioavailability in drug formulations .
  • Steric and Electronic Effects : Bulky substituents (e.g., benzyl) increase molecular weight and lipophilicity, while electron-withdrawing groups (e.g., chlorine in 19 ) modulate electronic properties .

Biological Activity

The compound (1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine , also known as rac-(1R,2R)-2-(methoxymethyl)cyclobutanamine hydrochloride, is a cyclobutane derivative characterized by its unique structural features, including a methoxymethyl group and an amine functional group. This article delves into its biological activity, exploring its potential pharmacological applications, mechanism of action, and interactions with various biological targets.

  • Molecular Formula : C6H14ClNO
  • Molecular Weight : 151.63 g/mol
  • Structure : The compound features a cyclobutane ring with a methoxymethyl substituent and an amine group, existing in a trans configuration which influences its chemical behavior and biological interactions.

Structural Comparison

Compound NameStructural FeaturesUnique Aspects
rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amineSimilar cyclobutane structure; differs in stereochemistryStereoisomeric differences may influence biological activity
rac-(1R,2R)-2-(trifluoromethyl)cyclobutan-1-amineCyclobutane ring; trifluoromethyl groupIncreased lipophilicity due to fluorination
(1S,2S)-2-methoxycyclobutanamineCyclobutane ring; methoxy groupLacks the amine functionality; different reactivity profile

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amine group is crucial for its binding affinity to various receptors and enzymes, potentially modulating their activity . Initial studies suggest that this compound may engage with neurotransmission pathways, although detailed mechanisms remain to be fully elucidated.

Pharmacological Potential

Preliminary investigations indicate that this compound could serve as a lead compound in drug development. Its unique structure may offer advantages in targeting specific receptors or pathways involved in various diseases. The potential applications include:

  • Neuropharmacology : Given its structural similarity to known neuroactive compounds, it may influence neurotransmitter systems.
  • Medicinal Chemistry : Its distinct chemical properties make it a candidate for synthesizing new pharmacological agents targeting specific biological pathways.

Interaction Studies

Interaction studies are essential for understanding the pharmacodynamics of this compound. Current research focuses on its binding affinities and interactions with various enzyme systems and receptors associated with neurotransmission. Further research is necessary to characterize these interactions fully.

Relevant Studies

Several studies have explored the biological implications of cyclobutane derivatives similar to this compound:

  • Antimycobacterial Activity : Research on cyclobutane derivatives has shown moderate antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications .
  • Antitumor Activity : Some derivatives have demonstrated significant antitumor effects against various cancer cell lines, indicating that modifications in the cyclobutane structure can lead to enhanced biological activity .
  • Neuroactive Compounds : Investigations into compounds with similar structures have revealed interactions with NMDA receptors, which play a critical role in neuropharmacology .

Summary of Findings

The existing literature underscores the potential of this compound as a versatile compound in medicinal chemistry. Its unique structural characteristics may provide avenues for developing new therapeutic agents targeting specific biological pathways.

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